1-(2,5-Difluorophenyl)-2-methylpropan-1-one
Description
1-(2,5-Difluorophenyl)-2-methylpropan-1-one (C₁₀H₁₀F₂O, MW 184.19) is a fluorinated aromatic ketone characterized by a 2,5-difluorophenyl group attached to a branched methylpropanone backbone. Its structure includes a ketone functional group at position 1 and a methyl-substituted propane chain at position 2. The compound is synthesized via Grignard addition, as demonstrated by the reaction of 2,5-difluorobenzaldehyde with iPrMgCl·LiCl in THF . It serves as a key intermediate in gold-catalyzed oxidative alkene heteroarylation reactions and indole synthesis, achieving isolated yields of up to 79% in indole derivatives .
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-6(2)10(13)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXOHSNBJKFWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=CC(=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,5-Difluorophenyl)-2-methylpropan-1-one can be synthesized through various methods. One common approach involves the reaction of 2,5-difluorobenzaldehyde with a suitable ketone under basic conditions. For example, Claisen-Schmidt condensation can be employed, where 2,5-difluorobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Reduction Reactions
The ketone group undergoes selective reduction under various conditions to form secondary alcohols or alkanes.
Key Reagents and Products
Mechanistic Notes
-
NaBH₄ selectively reduces the carbonyl to a secondary alcohol without affecting the aromatic fluorine substituents .
-
LiAlH₄ and catalytic hydrogenation proceed further to fully reduce the alcohol to an alkane.
Nucleophilic Additions
The electrophilic carbonyl carbon participates in nucleophilic attacks, forming derivatives such as imines or alcohols.
Example Reactions
| Nucleophile | Reagent/Conditions | Product | Application |
|---|---|---|---|
| Hydroxylamine (NH₂OH) | Ethanol, reflux | Oxime derivative | Intermediate for amination |
| Grignard reagents (RMgX) | THF, −78°C | Tertiary alcohol derivatives | Building block synthesis |
Key Findings
-
The electron-withdrawing fluorine atoms enhance the electrophilicity of the carbonyl group, accelerating nucleophilic attack .
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Steric hindrance from the methyl group limits reactivity with bulkier nucleophiles.
Oxidation Reactions
While ketones are generally resistant to oxidation, 1-(2,5-Difluorophenyl)-2-methylpropan-1-one undergoes oxidative cleavage under strong conditions.
Oxidation Pathways
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| Potassium permanganate (KMnO₄) | Acidic aqueous solution | 2,5-Difluorobenzoic acid | Requires prolonged heating |
| Ozone (O₃) | CH₂Cl₂, −78°C, then Zn/H₂O | Cleavage to carboxylic acids | Limited synthetic utility |
Challenges
-
Over-oxidation often leads to decomposition products due to the stability of the difluorophenyl moiety .
Aromatic Substitution Reactions
The difluorophenyl ring participates in electrophilic aromatic substitution (EAS), though reactivity is modulated by fluorine’s electron-withdrawing effects.
Documented Substitutions
| Reaction Type | Reagent | Position of Substitution | Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Meta to fluorine | 3-Nitro-2,5-difluorophenyl derivative |
| Halogenation | Cl₂/FeCl₃ | Para to methyl group | 4-Chloro-2,5-difluorophenyl derivative |
Regiochemical Considerations
Scientific Research Applications
Medicinal Chemistry Applications
-
Antiparasitic Activity :
Recent studies have indicated that compounds similar to 1-(2,5-difluorophenyl)-2-methylpropan-1-one exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In particular, derivatives of this compound have shown promising results in inhibiting the growth of the parasite in vitro. The lead compound demonstrated an effective concentration (EC50) of 260 nM against T. brucei, indicating strong antiparasitic potential while maintaining selectivity over mammalian cells . -
Pharmaceutical Development :
The compound's structure allows for modifications that can enhance its pharmacokinetic properties. For instance, variations in substituents on the aromatic ring can lead to improved selectivity and efficacy against specific targets within parasitic organisms. This adaptability makes it a candidate for further development into pharmaceuticals aimed at treating parasitic infections . -
Potential Use in Chronic Obstructive Pulmonary Disease (COPD) :
Research has explored the use of difluorinated compounds for treating COPD. Compounds similar to this compound have been investigated for their ability to act as bronchodilators or anti-inflammatory agents, which are critical in managing COPD symptoms .
Material Science Applications
-
Synthesis of Functional Materials :
The compound serves as an important intermediate in organic synthesis, particularly in creating functional materials such as polymers and coatings. Its difluorinated structure can impart unique physical properties to the resulting materials, such as increased thermal stability and chemical resistance. -
Fluorinated Polymers :
The incorporation of difluorinated compounds into polymer matrices can enhance their performance characteristics. For example, polymers derived from such compounds may exhibit improved hydrophobicity and mechanical strength, making them suitable for applications in protective coatings and advanced materials .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorine Substitution
1-(3,4-Difluorophenyl)-2-methylpropan-1-one
- Molecular Formula : C₁₀H₁₀F₂O (MW 184.19)
- Key Differences : Positional isomer with fluorine at the 3,4-positions instead of 2,4.
- Impact : Altered electronic effects due to ortho-fluorine substitution, which increases steric hindrance and reduces electron-withdrawing effects compared to the para-substituted 2,5-difluoro isomer. This may affect reactivity in electrophilic aromatic substitution or coordination with catalysts .
- Synthesis : Similar Grignard methodology but starting from 3,4-difluorobenzaldehyde.
(E)-1-(2,5-Difluorophenyl)-3-phenylprop-2-en-1-one
- Molecular Formula : C₁₅H₁₀F₂O (MW 244.24)
- Key Differences: Incorporates a conjugated propenone chain (C=C) and a phenyl group at position 3.
- Impact: The α,β-unsaturated ketone structure enables conjugation, enhancing reactivity in cycloaddition or Michael addition reactions. This contrasts with the saturated methylpropanone chain in the target compound, which lacks such reactivity .
- Synthesis : Base-catalyzed aldol condensation between 2,5-difluorophenyl ketones and benzaldehyde .
Analogues with Methyl Substitution
1-(2,5-Dimethylphenyl)-2-methylpropan-1-one
- Molecular Formula : C₁₁H₁₄O (MW 162.23)
- Key Differences : Methyl groups replace fluorine atoms at the 2,5-positions.
- Impact: Reduced electron-withdrawing effects and increased steric bulk.
- Applications : Less common in catalysis due to lower electronic activation of the aromatic ring.
Functional Group Variants
1-(2,5-Difluorophenyl)butan-1-amine Hydrochloride
- Molecular Formula : C₁₀H₁₄F₂NCl (MW 237.68)
- Key Differences : Replaces the ketone with an amine group and includes a butane chain.
- Impact : The amine functionality enables participation in acid-base reactions or coordination chemistry, diverging from the ketone’s role in nucleophilic additions. Safety data indicate lower hazard classification compared to ketones, though fluorine substitution still necessitates careful handling .
Data Table: Comparative Analysis
Biological Activity
1-(2,5-Difluorophenyl)-2-methylpropan-1-one, with the CAS number 1094292-49-5, is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C10H10F2O. The presence of two fluorine atoms at the 2 and 5 positions on the phenyl ring significantly affects its chemical reactivity and biological activity. This configuration is crucial for its interaction with biological targets.
Preliminary studies suggest that this compound may interact with specific enzymes or receptors in biological systems. The fluorine substituents are believed to enhance the compound's binding affinity and stability, potentially leading to modulation of signaling pathways related to inflammation and pain relief.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related difluoro compounds can inhibit bacterial growth, suggesting potential applications in treating infections .
Anti-inflammatory Effects
In vitro assays have demonstrated that this compound may possess anti-inflammatory properties. It has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Neuroprotective Potential
There is emerging evidence that this compound may have neuroprotective effects. Similar compounds have been shown to interact with neurotrophic factor receptors, suggesting that this compound might be explored for its potential in neurodegenerative disease treatments .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. Below is a summary table highlighting key features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2,4-Difluorophenyl)-2-methylpropan-1-one | Difluorophenyl group at positions 2 and 4 | Investigated for anti-inflammatory properties |
| (R)-3-(2,4-Difluorophenyl)-2-methylpropan-1-ol | Hydroxyl group addition | Exhibits antioxidant activity |
| (R)-3-(3-fluorophenyl)-3-methylbutan-1-one | Different phenyl positioning | Potentially different reactivity profiles |
This comparison illustrates how variations in substituents can lead to different biological activities and therapeutic potentials.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Antimicrobial Activity : A study conducted by researchers at a pharmaceutical company demonstrated that this compound showed significant inhibition against various bacterial strains in vitro. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Neuroprotective Effects : In another study focusing on neurodegenerative diseases, this compound was tested for its ability to protect neuronal cells from oxidative stress. The findings suggested that the compound could reduce cell death in models of neurotoxicity .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1-(2,5-difluorophenyl)-2-methylpropan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : A Claisen-Schmidt condensation approach is commonly used for aryl ketones. For example, 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one was synthesized via condensation of 2,4-dihydroxy acetophenone and 4-hydroxy benzaldehyde under basic conditions . Adapting this method, 2-methylpropan-1-one derivatives can be synthesized by reacting 2,5-difluorophenylacetone with methyl iodide in the presence of a base (e.g., KOH) and a phase-transfer catalyst. Optimization involves temperature control (60–80°C), solvent selection (e.g., THF or DMF), and monitoring via TLC or GC-MS. Evidence from analogous difluorophenyl ketones suggests that electron-withdrawing fluorine substituents may accelerate nucleophilic substitution but require careful pH adjustment to avoid side reactions .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze , , and NMR spectra to confirm substituent positions and rule out regioisomers. For example, NMR chemical shifts for 2,5-difluorophenyl groups typically appear at δ -110 to -120 ppm .
- HPLC/GC-MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%). GC-MS can detect volatile byproducts.
- X-ray crystallography : If single crystals are obtainable (e.g., via slow evaporation in ethanol), crystallographic data can unambiguously confirm bond lengths and angles, as demonstrated for (Z)-1-(2,4-difluorophenyl)-3-phenylprop-2-en-1-one .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the compound’s frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and Fukui indices to predict sites for electrophilic/nucleophilic attack. For example, studies on (E)-1-(3,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one used DFT to correlate substituent effects with charge distribution . Software like Gaussian or ORCA can optimize geometries, while Multiwfn visualizes electron density. Compare results with experimental NMR and IR data to validate accuracy .
Q. How can conflicting spectroscopic data for fluorinated ketones be resolved during characterization?
- Methodological Answer : Discrepancies in NMR or IR absorption bands often arise from solvent effects, hydrogen bonding, or conformational isomers. For instance, in 1-(2,4-dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one, solvent polarity shifts signals by up to 3 ppm . To resolve conflicts:
- Variable Temperature NMR : Cool samples to -40°C to slow dynamic processes and split overlapping peaks.
- Deuterated Solvent Screening : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.
- 2D NMR (COSY, NOESY) : Map coupling interactions and spatial proximities, as applied to (2E)-1-(2,6-dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one .
Q. What mechanistic insights explain the regioselectivity of fluorinated aryl ketones in nucleophilic addition reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effect directs nucleophilic attack to the para or meta positions. For example, in 1-(4,4'-difluorophenyl) derivatives, Grignard reagents preferentially add to the carbonyl carbon adjacent to the less electronegative substituent. Kinetic studies using stopped-flow UV-Vis spectroscopy can track reaction pathways, while Hammett plots correlate substituent σ values with rate constants . Computational studies (e.g., NBO analysis) further clarify charge distribution and transition-state stabilization .
Safety and Handling Considerations
Q. What safety protocols are recommended for handling fluorinated aryl ketones in laboratory settings?
- Methodological Answer : Although this compound’s specific hazards are not documented, analogous compounds (e.g., 1-(2,5-difluorophenyl)butan-1-amine hydrochloride) require:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
- Storage : In airtight containers under nitrogen, away from ignition sources, as fluorinated ketones may decompose exothermically .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
